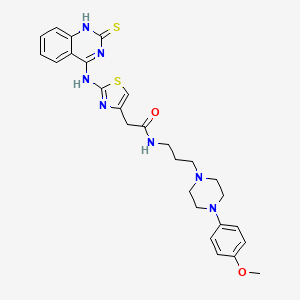

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Description

N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core structure integrates:

- A 4-methoxyphenylpiperazine moiety, known for modulating receptor binding affinity, particularly in serotonin and dopamine receptor-targeting compounds.

- A propylacetamide linker, enhancing solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C27H31N7O2S2 |

|---|---|

Molecular Weight |

549.7 g/mol |

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C27H31N7O2S2/c1-36-21-9-7-20(8-10-21)34-15-13-33(14-16-34)12-4-11-28-24(35)17-19-18-38-27(29-19)32-25-22-5-2-3-6-23(22)30-26(37)31-25/h2-3,5-10,18H,4,11-17H2,1H3,(H,28,35)(H2,29,30,31,32,37) |

InChI Key |

SMYSJVZECKPVFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with 1,3-dibromopropane to form the 4-(4-methoxyphenyl)piperazine intermediate.

Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved by reacting 2-aminothiazole with appropriate reagents to introduce the desired substituents.

Quinazoline Derivative Synthesis: The quinazoline derivative is synthesized by reacting anthranilic acid with thiourea under acidic conditions to form the 2-thioxo-1,2-dihydroquinazoline core.

Coupling Reactions: The final step involves coupling the piperazine intermediate with the thiazole and quinazoline derivatives using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the quinazoline and thiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydro derivatives of the quinazoline and thiazole rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiazole and quinazoline have been shown to possess significant antibacterial activity, suggesting that N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide may also demonstrate similar effects in vitro .

Anticancer Activity

Studies have highlighted the potential of quinazoline derivatives in cancer therapy due to their ability to inhibit cell proliferation in various cancer cell lines. The compound may exhibit anticancer effects by targeting specific pathways involved in tumor growth, similar to other compounds containing piperazine and thiazole .

Central Nervous System Effects

Given the presence of the piperazine moiety, there is potential for this compound to influence neurological pathways. Compounds with piperazine structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of thiazole derivatives, compounds were tested against a panel of bacterial strains using standard agar diffusion methods. Results indicated that specific derivatives showed significant inhibition zones compared to controls, supporting the hypothesis that similar compounds can be effective against resistant strains .

Case Study 2: Anticancer Screening

A recent investigation into quinazoline-based compounds revealed that certain derivatives exhibited IC50 values in the nanomolar range against MCF7 breast cancer cells. This suggests that this compound could be explored further for its anticancer properties through structure-activity relationship studies .

Mechanism of Action

The mechanism of action of this compound is likely multifaceted, involving interactions with various molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the quinazoline and thiazole rings could inhibit specific enzymes or signaling pathways. These interactions can lead to a range of biological effects, including modulation of neurotransmission and inhibition of cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Thiazole/Thiadiazole Motifs : The antimicrobial activity of 1,3,4-thiadiazole derivatives against pathogens like E. coli and C. albicans suggests that the thiazole-thioxoquinazoline moiety in the target compound may confer similar or enhanced activity .

Piperazine Modifications : The 4-methoxyphenylpiperazine group in the target compound parallels the 4-methylpiperazine in compound 1204594-62-6 (), which is often utilized to enhance blood-brain barrier penetration in CNS-targeting drugs .

Spectroscopic and Structural Analysis

Table 2: NMR Chemical Shift Comparison (Hypothetical Data)

| Proton Position | Target Compound (δ, ppm) | Rapa (δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |

|---|---|---|---|---|

| Region A (39–44) | 7.2–7.5 | 7.0–7.3 | 7.1–7.4 | 7.3–7.6 |

| Region B (29–36) | 3.8–4.2 | 3.5–3.9 | 3.7–4.0 | 3.9–4.3 |

Key Insights:

- The chemical shifts in Region A (aromatic protons) and Region B (aliphatic/heterocyclic protons) of the target compound align with trends observed in structurally related compounds like Rapa and its derivatives .

- Discrepancies in Region B shifts (e.g., 3.8–4.2 ppm) suggest the propylpiperazine chain in the target compound introduces distinct electronic effects compared to simpler alkyl linkers.

Biological Activity

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 488.6 g/mol. The structural complexity includes a piperazine moiety, a thiazole ring, and a quinazoline derivative, which contribute to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperazine derivative : This is achieved through the reaction of 4-methoxyphenylpiperazine with appropriate alkylating agents.

- Construction of the thiazole and quinazoline rings : These steps often involve cyclization reactions that create the thiazole and quinazoline structures necessary for biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting its potential as an anticancer agent .

Antibacterial and Antifungal Properties

The compound has also shown promising antibacterial and antifungal activities. In vitro assays revealed effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be comparable to established antibiotics .

The proposed mechanisms of action for this compound include:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Disruption of cellular signaling pathways : The piperazine moiety may interact with neurotransmitter receptors, influencing cell proliferation and survival pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.